molecular formula C19H19FN8 B15118774 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline

Cat. No.: B15118774
M. Wt: 378.4 g/mol
InChI Key: WKYNCNVGEIMWNW-UHFFFAOYSA-N
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Description

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a purine moiety attached to a piperazine ring, which is further connected to a fluoroquinazoline structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Purine Moiety: The synthesis begins with the preparation of the 9-ethyl-9H-purine-6-amine, which is achieved through the alkylation of 6-chloropurine with ethylamine under basic conditions.

    Piperazine Ring Formation: The next step involves the reaction of the 9-ethyl-9H-purine-6-amine with piperazine to form the 4-(9-ethyl-9H-purin-6-yl)piperazine intermediate.

    Quinazoline Ring Formation: The final step is the condensation of the 4-(9-ethyl-9H-purin-6-yl)piperazine with 7-fluoroquinazoline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its anticancer or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(9-ethyl-9H-purin-6-yl)-1-piperazinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 1-piperazineethanol, 4-(9H-purin-6-yl)-
  • N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives

Uniqueness

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline is unique due to the presence of the fluoroquinazoline moiety, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack the fluoro group or have different substituents on the purine or piperazine rings.

Properties

Molecular Formula

C19H19FN8

Molecular Weight

378.4 g/mol

IUPAC Name

4-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-7-fluoroquinazoline

InChI

InChI=1S/C19H19FN8/c1-2-26-12-25-16-18(26)23-11-24-19(16)28-7-5-27(6-8-28)17-14-4-3-13(20)9-15(14)21-10-22-17/h3-4,9-12H,2,5-8H2,1H3

InChI Key

WKYNCNVGEIMWNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CC(=C5)F

Origin of Product

United States

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